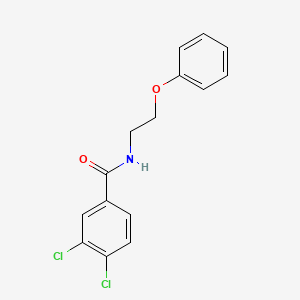
3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide
Vue d'ensemble
Description
3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide, also known as ADB-CHMINACA, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential applications in research. This compound belongs to the class of indazole-based synthetic cannabinoids and is structurally similar to other synthetic cannabinoids such as AB-FUBINACA and MDMB-CHMICA.
Mécanisme D'action
The mechanism of action of 3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide involves its binding to the CB1 receptor, which is located in the central nervous system. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and serotonin. This compound has been shown to have a high potency and efficacy in activating the CB1 receptor, which makes it a useful tool for studying the cannabinoid receptor system.
Biochemical and Physiological Effects
This compound has been shown to induce a range of biochemical and physiological effects in animal studies. These effects include hypothermia, catalepsy, and locomotor suppression. This compound has also been shown to alter the levels of certain neurotransmitters in the brain, such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the cannabinoid receptor system. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, there are also limitations to the use of this compound in lab experiments. Its potency and efficacy may make it difficult to control the dosage and to interpret the results of experiments. Additionally, its psychoactive effects may make it unsuitable for certain types of experiments.
Orientations Futures
There are many potential future directions for research on 3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is the development of new synthetic cannabinoids based on the structure of this compound. These compounds could be used to study the cannabinoid receptor system and to develop new treatments for conditions such as chronic pain and anxiety. Another area of interest is the study of the long-term effects of this compound on the brain and behavior. This research could provide important insights into the risks and benefits of using synthetic cannabinoids for medical purposes. Finally, there is a need for further research on the safety and toxicity of this compound, as well as other synthetic cannabinoids, to ensure that they can be used safely and effectively in scientific research.
Applications De Recherche Scientifique
3-(allyloxy)-N-(2,5-dimethoxyphenyl)benzamide has been used in scientific research to study the cannabinoid receptor system. This compound acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. This compound has been shown to have a high affinity for the CB1 receptor and to induce a range of effects similar to those of other synthetic cannabinoids.
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-prop-2-enoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-4-10-23-15-7-5-6-13(11-15)18(20)19-16-12-14(21-2)8-9-17(16)22-3/h4-9,11-12H,1,10H2,2-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHVCHUDYPBAJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4408915.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4408922.png)

![2,6-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4408950.png)
![1-[4-(benzyloxy)benzoyl]-4-piperidinecarboxamide](/img/structure/B4408953.png)
![1-[2-(3-nitrophenoxy)ethyl]-1H-imidazole hydrochloride](/img/structure/B4408958.png)
![N-(3-fluorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408964.png)

![N-{4-[(1-benzofuran-2-ylcarbonyl)amino]phenyl}nicotinamide](/img/structure/B4408973.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4408986.png)
![1-(2,4-dichlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4409000.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4409003.png)
